t-Butylacrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

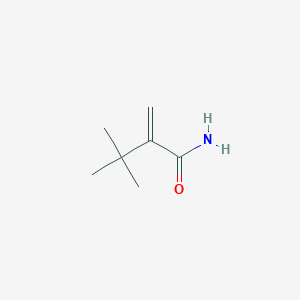

T-Butylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Science

t-Butylacrylamide is primarily used as a monomer in the synthesis of various polymeric materials. Its hydrophobic nature allows for the creation of temperature-sensitive hydrogels and copolymers.

Hydrogels

Research has shown that this compound can be copolymerized with acrylamide to create hydrogels with controlled swelling behavior. These hydrogels have potential applications in drug delivery systems, where they can respond to environmental stimuli (e.g., temperature changes) to release therapeutic agents effectively .

| Hydrogel Type | Monomers Used | Applications |

|---|---|---|

| Temperature-Sensitive | N-t-butylacrylamide, acrylamide | Drug delivery systems |

| Biocompatible | Poly(N-t-butylacrylamide) | Cell immobilization |

Drug Delivery Systems

This compound-based polymers are being explored for their potential in drug delivery applications. Their ability to form hydrogels allows for the encapsulation of drugs, providing controlled release profiles that can enhance therapeutic efficacy .

Case Study: Anti-Angiogenic Cancer Therapy

Recent studies have investigated the use of this compound in creating nanoparticles for anti-vascular endothelial growth factor (VEGF) therapies. These nanoparticles have shown promise in inhibiting tumor growth by targeting blood vessel formation .

Personal Care Products

In the personal care industry, this compound is commonly used as a film-forming agent in hair care products such as sprays and setting lotions. Its ability to provide excellent curl retention and stability under varying humidity conditions makes it a valuable ingredient .

Properties in Hair Care

- Film Formation : Provides a hard yet easily washable film.

- Elasticity : Enhances product performance in both dry and humid climates.

| Product Type | Functionality |

|---|---|

| Hair sprays | Provides hold and curl retention |

| Setting lotions | Forms a flexible film |

Paper Industry

This compound is utilized as a retention aid in the paper industry, enhancing the flocculation of pulp fibers during production processes. This application helps improve drainage efficiency and reduces material waste during manufacturing .

Benefits

- Improves retention of fillers and additives.

- Reduces damage during drainage through machine wires.

Water Treatment

In water treatment processes, this compound can be used as part of ter-polymers alongside other monomers like acrylic acid and allyl sulfonic acid (ATBS). These ter-polymers enhance water quality by improving flocculation and reducing operational costs associated with water purification .

Análisis De Reacciones Químicas

Reaction Mechanism

-

Protonation : t-BuOH is protonated by H₂SO₄, forming a tert-butyl carbocation.

-

Nucleophilic Attack : Acrylonitrile attacks the carbocation, forming an intermediate nitrilium ion.

-

Hydrolysis : The nitrilium ion undergoes hydrolysis (using water from the reaction medium) to yield TBAA .

Key Findings

-

Optimal Conditions : High yields (80–98%) are achieved with 80–98 wt% H₂SO₄ at 15–50°C .

-

Side Reaction : At >60°C or with fuming H₂SO₄ (containing free SO₃), sulfonation of TBAA occurs, producing 2-acrylamido-2-methylpropanesulfonic acid (AMPS) .

-

Kinetics : Second-order reaction kinetics up to 50% conversion, with rate constants proportional to H₂SO₄ concentration .

Table 1: Ritter Reaction Yields Under Varied Conditions

| H₂SO₄ Concentration (wt%) | Temperature (°C) | Solvent | TBAA Yield (%) | AMPS Yield (%) |

|---|---|---|---|---|

| 80–98 | 15–50 | AcOH/ACN | 80–98 | 0 |

| 98 + 18% SO₃ | 80 | AcOH | 62 | 38 |

Radical Polymerization

TBAA undergoes radical homopolymerization and copolymerization with monomers like methyl acrylate (MA). The propagation kinetics are solvent-dependent .

Homopropagation

-

Rate Coefficients : For 10 wt% TBAA in ethanol (EtOH) at 30°C, kp,TBAA=12.7×103L\cdotpmol−1s−1, which is 2.5–3.0 times lower than kp,MA .

-

Solvent Effects : In 75/25 w/w EtOH/H₂O, kp,TBAA increases slightly to 13.8×103L\cdotpmol−1s−1 .

Copolymerization with Methyl Acrylate

-

The terminal model accurately predicts copolymerization rates in EtOH-rich solvents.

-

Elevated water content (>50%) disrupts the model’s accuracy due to changes in solvent polarity .

Table 2: Copolymerization Propagation Rates

| MA Content (mol%) | Solvent | kp,cop(×103L\cdotpmol−1s−1) |

|---|---|---|

| 0 | EtOH | 12.7 |

| 50 | EtOH | 18.2 |

| 100 | EtOH | 30.1 |

Sulfonation to AMPS

Under harsh conditions, TBAA reacts with SO₃ (from fuming H₂SO₄) to form AMPS, a water-soluble monomer .

Reaction Conditions

-

Temperature : ≥60°C.

-

Catalyst : Fuming H₂SO₄ (≥18% free SO₃).

-

Mechanism : Electrophilic aromatic substitution at the tert-butyl group .

Table 3: Sulfonation Efficiency

| Reaction Time (h) | Temperature (°C) | TBAA Conversion to AMPS (%) |

|---|---|---|

| 20 | 80 | 38 |

| 20 | 30 | 12 |

Thermodynamic and Kinetic Parameters

Propiedades

Fórmula molecular |

C7H13NO |

|---|---|

Peso molecular |

127.18 g/mol |

Nombre IUPAC |

3,3-dimethyl-2-methylidenebutanamide |

InChI |

InChI=1S/C7H13NO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H2,8,9) |

Clave InChI |

ZAWQXWZJKKICSZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(=C)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.